molecular formula C22H21NO4 B387289 4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE

4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE

Cat. No.: B387289
M. Wt: 363.4g/mol
InChI Key: BUKMRUKQAKTXLM-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound with a unique structure that includes an oxazole ring and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE typically involves the reaction of 4-tert-butylphenyl acetic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is unique due to its specific combination of an oxazole ring and a tert-butylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4g/mol

IUPAC Name

[4-[(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C22H21NO4/c1-14(24)26-18-11-5-15(6-12-18)13-19-21(25)27-20(23-19)16-7-9-17(10-8-16)22(2,3)4/h5-13H,1-4H3/b19-13-

InChI Key

BUKMRUKQAKTXLM-UYRXBGFRSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C

SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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